molecular formula C11H15Cl2N3O2S B044239 H-9 dihydrochloride CAS No. 116700-36-8

H-9 dihydrochloride

Cat. No. B044239
M. Wt: 324.2 g/mol
InChI Key: HBLCYSFLYMHCBM-UHFFFAOYSA-N
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Description

H-9 dihydrochloride refers to a specific chemical compound, likely with applications or relevance in scientific research. While direct studies on H-9 dihydrochloride are limited, insights can be drawn from related chemical research.

Synthesis Analysis

The synthesis of compounds similar to H-9 dihydrochloride often involves complex reactions, including dehydrogenation processes. For example, dehydrogenation of 10-methyl-9,10-dihydroacridine by dioxygen is catalyzed by monomeric cobalt porphyrins, efficiently producing H2O2 and H2O (Fukuzumi et al., 2004). This process can be indicative of the type of synthetic reactions involved in producing complex dihydrochloride compounds.

Molecular Structure Analysis

Molecular structure plays a crucial role in the properties and reactivity of compounds. For instance, alkylammonium hexachlorometalates exhibit complex organic-inorganic frameworks, hinting at the structural complexity that might be seen in compounds like H-9 dihydrochloride (Frank & Reiss, 1997).

Chemical Reactions and Properties

Chemical reactions involving compounds with dihydrochloride moiety are diverse. Rhodium-catalyzed dehydrogenative germylation of C-H bonds, leading to functionalized compounds, showcases the types of chemical transformations that could be relevant (Murai et al., 2014).

Physical Properties Analysis

The physical properties of dihydrochloride compounds, such as solubility, melting point, and crystal structure, are crucial for their application in research. While specific data on H-9 dihydrochloride is not available, related studies on compounds like dihydrogen complexes offer insights into the physical characterization of such molecules (Heinekey & Oldham, 1993).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for understanding a compound's utility. Research on dihydrogen bonds in metal hydrides, for example, provides valuable information on the behavior of hydrogen within complex molecules, which could be extrapolated to understand H-9 dihydrochloride's chemical properties (Belkova et al., 2016).

Scientific Research Applications

  • Scientific Field: Protein Kinase Purification

    • Application : H-9 dihydrochloride is used as an affinity ligand for the purification of protein kinases .
    • Method of Application : The protein kinases can be selectively eluted with increasing concentrations of L-arginine .
    • Results or Outcomes : This method allows for the effective purification of protein kinases, which is crucial for further biochemical and physiological studies .
  • Scientific Field: Protein Kinase Inhibition

    • Application : H-9 dihydrochloride is an effective inhibitor against protein kinase C and cAMP- and cGMP-dependent protein kinases .
    • Method of Application : It is used in cellular assays to understand PKA-mediated intracellular signaling pathways .
    • Results or Outcomes : The inhibition of these kinases by H-9 dihydrochloride can lead to changes in cellular processes, providing insights into the roles of these kinases .
  • Scientific Field: Detection of Histamine Dihydrochloride

    • Application : H-9 dihydrochloride can be detected using gold nanostars in a colloidal aqueous solution as a highly active Surface Enhanced Raman Spectroscopy (SERS) platform .
    • Method of Application : Aqueous solutions of histamine dihydrochloride are prepared in a wide range of concentrations and the colloid is added to carry out SERS .
    • Results or Outcomes : This method can detect low concentrations of histamine dihydrochloride, with an enhancement factor of 1.0 ×10^7, demonstrating the capability of the method .
  • Scientific Field: Neurology

    • Application : H-9 dihydrochloride has been used in studies related to seizures . It has been found to prevent picrotoxin seizures in 50% of the animals in a study .
    • Method of Application : H-9 dihydrochloride was microperfused at a concentration of 100 μM .
    • Results or Outcomes : The study found that H-9 dihydrochloride significantly reduced the mean number of seizures and mean seizure duration .
  • Scientific Field: Cell Biology

    • Application : H-9 dihydrochloride has been used to inhibit signal transduction and cell growth in EGF (epidermal growth factor)-dependent epithelial cell lines .
    • Method of Application : It was applied to A431 cells, a type of epithelial cell line .
    • Results or Outcomes : The study found that H-9 dihydrochloride significantly inhibits these cells .
  • Scientific Field: Pharmacology

    • Application : H-9 dihydrochloride has been found to inhibit CTL-mediated lysis in vivo .
    • Method of Application : The specific method of application is not mentioned, but it involves the use of H-9 dihydrochloride in a biological system .
    • Results or Outcomes : The inhibition of CTL-mediated lysis could have implications for the study of immune responses .
  • Scientific Field: Biochemistry

    • Application : H-9 dihydrochloride is known to inhibit more effectively cyclic nucleotide-dependent protein kinases than other kinases .
    • Method of Application : The specific method of application is not mentioned, but it involves the use of H-9 dihydrochloride in a biochemical assay .
    • Results or Outcomes : This selective inhibition can be useful in studying the roles of different protein kinases .

Safety And Hazards

When handling H-9 Dihydrochloride, it is advised to avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also important to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

N-(2-aminoethyl)isoquinoline-5-sulfonamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S.2ClH/c12-5-7-14-17(15,16)11-3-1-2-9-8-13-6-4-10(9)11;;/h1-4,6,8,14H,5,7,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLCYSFLYMHCBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-9 dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
A Vazquez-Lopez, G Sierra-Paredes… - Neurochemical …, 2005 - Springer
… -induced seizures, using H-9 dihydrochloride, a PKA inhibitor, … control rats, but H-9 dihydrochloride microperfusion (100 μM) … The possibility of other targets for H-9 dihydrochloride, …
Number of citations: 24 link.springer.com
S Papaioannou, L Holden-Dye, RJ Walker - Invertebrate Neuroscience, 2008 - Springer
… The protein kinase inhibitor, H-9 dihydrochloride (10 μM) significantly reduced the excitatory response to 5-HT. H-9 dihydrochloride also had a direct effect on pharyngeal activity. The …
Number of citations: 13 link.springer.com
CC Lai, TI Kuo, HH Lin - Anesthesia & Analgesia, 2007 - journals.lww.com
… ), or H-9 dihydrochloride, a nonspecific protein kinase inhibitor (b). KT 5720 or H-9 dihydrochloride … in rats pretreated with KT5720 or H-9 dihydrochloride in comparison with control …
Number of citations: 40 journals.lww.com
TC Turek-Etienne, EC Small, SC Soh… - Journal of …, 2003 - journals.sagepub.com
… A total of 3 compounds were identified as inhibitors of the assay: H-9 dihydrochloride, a known protein kinase inhibitor,19,20 and 2 dopamine analogs. Kinase assay 2, a ser/thr kinase, …
Number of citations: 115 journals.sagepub.com
U Wollina, A Frenkl, B Knöll… - International …, 2003 - spandidos-publications.com
… H-9 dihydrochloride (H-9) closely resembles H-8 in chemical structure and inhibitory potency. It inhibits PKC, PKA and PKG (15). The protein kinase C inhibitor peptide [19-36] (PKC-IP) …
Number of citations: 6 www.spandidos-publications.com
TC Turek-Etienne, TP Kober, JM Stafford… - Assay and drug …, 2003 - liebertpub.com
… It was found that the mixture well containing H-9 dihydrochloride (a known protein … , H-9 dihydrochloride was the active compound identified giving 47% inhibition. H-9 dihydrochloride …
Number of citations: 34 www.liebertpub.com
M Shimojo, D Wu, LB Hersh - Journal of neurochemistry, 1998 - Wiley Online Library
… PKA peptide inhibitor 5-24, protein kinase C (PKC) peptide inhibitor 19-36, and H-89 and H-9 dihydrochloride were obtained from Calbiochem (La Jolla, CA, USA). [y- …
Number of citations: 49 onlinelibrary.wiley.com
D Gerö, K Módis, N Nagy… - International …, 2007 - spandidos-publications.com
Myocyte injury due to myocardial reperfusion injury plays a crucial role in the pathogenesis of acute myocardial infarction even after successful coronary revascularization. Identification …
Number of citations: 42 www.spandidos-publications.com
Y Hayashi, H Nishimune, K Hozumi, Y Saga… - Scientific reports, 2016 - nature.com
… Jag1-induced increase in the levels of synaptophysin 1 was blocked by H-9 dihydrochloride. (b) Representative immunoblot images for synaptophysin 1 (syp), β-III-tubulin (βIIItub) and …
Number of citations: 25 www.nature.com
BP Lockhart, KC Cressey… - British journal of …, 1998 - Wiley Online Library
1 Microglial cells represent the first line of defence in the brain against infection and damage. However, under conditions of chronic inflammation and neurodegeneration, excessive …
Number of citations: 46 bpspubs.onlinelibrary.wiley.com

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